molecular formula C8H7Cl2NO3S B8576245 2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide CAS No. 82020-68-6

2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide

Cat. No. B8576245
Key on ui cas rn: 82020-68-6
M. Wt: 268.12 g/mol
InChI Key: CBRHEUQIZQBPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443245

Procedure details

A solution of 17.5 g of 2-(1,2-dichlorovinyloxy)phenylsulfonyl-chloride in 150 ml of methylenechloride is added slowly to a mixture of 30 ml of methylene chloride, 50 ml of water and 50 ml of 30% aqueous ammonia. The reaction mixture is stirred for 6 hours at a temperature of 20°-25° C. The organic phase is washed with water, dried over sodium sulfate and evaporated to a volume of 40 ml. The crystallised 2-(1,2-dichlorovinyloxy)phenylsulfonamide is separated and dried. Yield: 12.5 g, m.p. 147°-149° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12](Cl)(=[O:14])=[O:13])=[CH:3][Cl:4].O.[NH3:17]>C(Cl)Cl>[Cl:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([NH2:17])(=[O:14])=[O:13])=[CH:3][Cl:4]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 6 hours at a temperature of 20°-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of 40 ml
CUSTOM
Type
CUSTOM
Details
The crystallised 2-(1,2-dichlorovinyloxy)phenylsulfonamide is separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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